Fmoc-Leu-OSu
Overview
Description
Fmoc-Leu-OSu is an Fmoc protected leucine derivative1. Leucine is one of the more simple amino acids with an isobutyl group as the side chain1. This compound is potentially useful for proteomics studies and solid phase peptide synthesis techniques1.
Synthesis Analysis
Fmoc-Leu-OSu is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine2. A new method has been developed that uses ethyl acetate solvent, which is non-toxic and can be completely recycled2. This method results in a product that is easy to separate, with high yield and purity2.
Molecular Structure Analysis
The molecular formula of Fmoc-Leu-OSu is C25H26N2O61. The Fmoc group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC3.
Chemical Reactions Analysis
The Fmoc group is a base-labile protecting group used in organic synthesis4. It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide4.
Physical And Chemical Properties Analysis
Fmoc-Leu-OSu possesses eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks6. The molecular weight of Fmoc-Leu-OSu is 450.491.
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
- Field : Biochemistry
- Application : Fmoc-Leu-OSu is used in the synthesis of peptides, which are biomolecules that may have several biological activities . Synthetic peptides have been used for different studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
- Method : The method involves the use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process .
- Results : The SPPS method has been largely used and can be an excellent alternative to achieve larger quantities of these biomolecules .
Synthesis of Fmoc-N-Me-AA-OH
- Field : Organic Chemistry
- Application : One approach to enhance the bioavailability and half-life of peptides in vivo is through N-methylation of one or more of the amino acids within the peptide sequence .
- Method : A solid-phase synthesis method for Fmoc-N-Me-AA-OH was developed using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .
- Results : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
Proteomics Studies
- Field : Proteomics
- Application : Fmoc-Leu-OSu is an Fmoc protected leucine derivative that is potentially useful for proteomics studies .
- Method : The method involves the use of Fmoc-Leu-OSu in solid phase peptide synthesis techniques .
- Results : The results of these studies would depend on the specific proteins being studied .
Synthesis of Various Oligopeptides
- Field : Biochemistry
- Application : Fmoc-Leu-OSu can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .
- Method : The method involves the use of Fmoc-Leu-OSu and functionalized α-amino acid hydrochloride salts .
- Results : The result is the formation of various oligopeptides .
Synthesis of Cyclic Depsipeptide Sansalvamide A
- Field : Organic Chemistry
- Application : Fmoc-Leu-OSu is used in the synthesis of cyclic depsipeptide sansalvamide A, a natural product found in marine fungus .
- Method : The method involves the use of Fmoc-Leu-OSu in the synthesis process .
- Results : The result is the formation of cyclic depsipeptide sansalvamide A .
Therapeutics and Research Purposes
- Field : Medical and Biological Research
- Application : Synthetic peptides are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
- Method : The method involves the use of Fmoc-Leu-OSu in solid-phase peptide synthesis techniques .
- Results : The results of these studies would depend on the specific proteins being studied .
Safety And Hazards
When handling Fmoc-Leu-OSu, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak7.
Future Directions
Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to their inherent hydrophobicity and aromaticity6. They possess eminent self-assembly features and are being extensively studied for their potential in various fields such as cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties6. The global Fmoc-Leu-OSu Reagent market size is expected to reach a significant value by 20298.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQFIQIYPSPWHZ-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679808 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Leu-OSu | |
CAS RN |
76542-83-1 | |
Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.